7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-6-hexyl-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6-hexyl-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzodioxole moiety, a hexyl chain, and a phenyl group attached to a chromen-2-one core. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6-hexyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under appropriate conditions.
Attachment of the Hexyl Chain: The hexyl chain can be introduced through alkylation reactions using hexyl halides in the presence of a strong base.
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via cyclization reactions involving suitable precursors such as salicylaldehyde derivatives.
Final Coupling Reaction: The final step involves coupling the benzodioxole moiety with the chromen-2-one core under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6-hexyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6-hexyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6-hexyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown significant anticancer activity.
Benzodioxole derivatives: These compounds are known for their biological activities, including COX inhibition and cytotoxic effects.
Uniqueness
7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6-hexyl-4-phenyl-2H-chromen-2-one is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C29H27ClO5 |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-6-hexyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H27ClO5/c1-2-3-4-6-11-20-12-23-22(19-9-7-5-8-10-19)14-29(31)35-26(23)16-25(20)32-17-21-13-27-28(15-24(21)30)34-18-33-27/h5,7-10,12-16H,2-4,6,11,17-18H2,1H3 |
InChI Key |
ZVQBINQRDNHOJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC4=C(C=C3Cl)OCO4)OC(=O)C=C2C5=CC=CC=C5 |
Origin of Product |
United States |
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